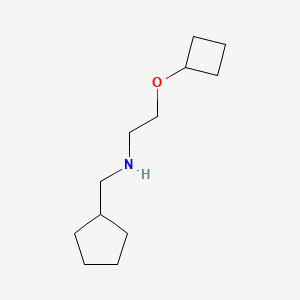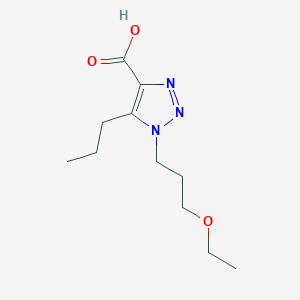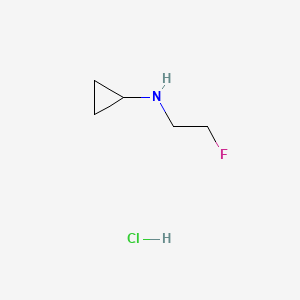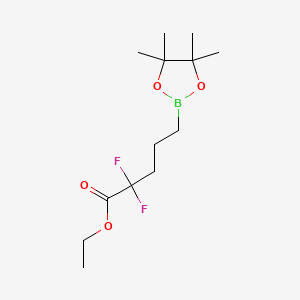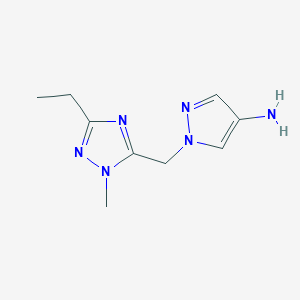
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate under acidic or basic conditions.
Alkylation: The triazole intermediate is then alkylated using ethyl iodide to introduce the ethyl group.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated triazole with hydrazine hydrate and a suitable diketone.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amine or triazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydrazine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((3-Methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
- 1-((3-Ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
Uniqueness
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups on the triazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14N6 |
|---|---|
Peso molecular |
206.25 g/mol |
Nombre IUPAC |
1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H14N6/c1-3-8-12-9(14(2)13-8)6-15-5-7(10)4-11-15/h4-5H,3,6,10H2,1-2H3 |
Clave InChI |
OCJUUNVRWQNMSP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)CN2C=C(C=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)

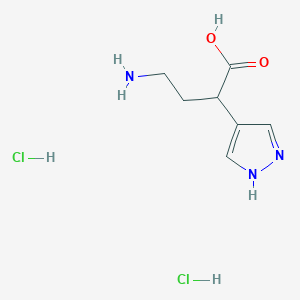

![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
